molecular formula C9H9F3N4O2S B2703937 3,3,3-trifluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide CAS No. 2034450-32-1

3,3,3-trifluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide

Cat. No.: B2703937
CAS No.: 2034450-32-1
M. Wt: 294.25
InChI Key: UYTOHHOYDZZAJT-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a family of compounds that have been identified as strategic for optical applications . They have several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties .


Molecular Structure Analysis

The electronic structure analysis of pyrazolo[1,5-a]pyrimidines based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .


Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines are influenced by the presence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at position 7 on the fused ring .


Physical and Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . They also exhibit excellent thermal stability .

Scientific Research Applications

Cyclisation Catalysts and Organic Synthesis

Trifluoromethanesulfonic (triflic) acid has been identified as an excellent catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides to form pyrrolidines. These sulfonamides facilitate the formation of polycyclic systems, demonstrating the utility of sulfonamides, including structures similar to the queried compound, in complex organic syntheses (Haskins & Knight, 2002).

Gas-phase Studies and Molecular Interactions

Research on pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to the queried compound, has revealed insights into their conformational stabilities and intramolecular π–π interaction energies, highlighting the importance of these compounds in understanding molecular behaviors and designing new molecules with specific properties (Yadava, Singh, & Roychoudhury, 2011).

Microwave-assisted Synthesis

Microwave irradiation has been employed to synthesize fused heterocycles incorporating trifluoromethyl moiety, demonstrating the efficiency of this method in producing derivatives of pyrazolo[1,5-a]pyrimidine and other heterocycles. This approach underlines the significance of the trifluoromethyl group and sulfonamide linkage in heterocyclic chemistry (Shaaban, 2008).

Heterocyclic Sulfonamides and Sulfonyl Fluorides

A novel synthesis method has been developed for heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, utilizing a sulfur-functionalized aminoacrolein derivative. This method demonstrates the versatility of sulfonamides in generating heterocyclic compounds, which is crucial for applications in medicinal chemistry and materials science (Tucker, Chenard, & Young, 2015).

Antibacterial Heterocyclic Compounds

New heterocyclic compounds containing a sulfonamido moiety have been synthesized, aiming at antibacterial applications. These compounds, including pyrazole and oxazole derivatives, show high activities against various bacteria, indicating the potential of sulfonamide-based heterocycles in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Mechanism of Action

While the specific mechanism of action for “3,3,3-trifluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide” is not available, pyrazolo[1,5-a]pyrimidines have been studied for their optical applications .

Properties

IUPAC Name

3,3,3-trifluoro-N-pyrazolo[1,5-a]pyrimidin-6-ylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N4O2S/c10-9(11,12)2-4-19(17,18)15-7-5-13-8-1-3-14-16(8)6-7/h1,3,5-6,15H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTOHHOYDZZAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1)NS(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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